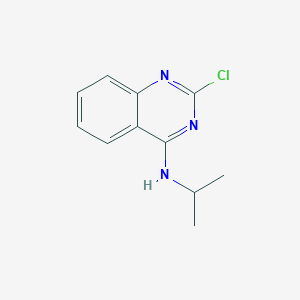

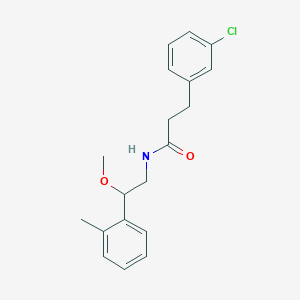

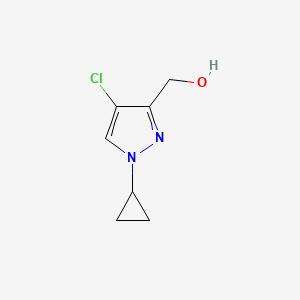

2-chloro-N-(propan-2-yl)quinazolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicine: Antimicrobial and Anticancer Applications

2-chloro-N-(propan-2-yl)quinazolin-4-amine has shown promise in the medical field due to its antimicrobial properties. Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and anticancer effects . For instance, certain quinazolinone derivatives have been tested for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, with some compounds demonstrating potent in vitro activity . Additionally, quinazoline derivatives have been identified as potential therapeutic agents in cancer therapy, particularly in urinary bladder cancer, where targeted therapy is a promising direction .

Agriculture: Pesticide Development

In agriculture, the antimicrobial properties of quinazoline derivatives can be harnessed to develop pesticides that combat plant pathogens. The broad-spectrum antimicrobial agents found in quinazolinone studies could potentially be applied to protect crops from bacterial and fungal diseases, contributing to increased agricultural productivity .

Industry: Pharmaceutical Manufacturing

The pharmaceutical industry benefits from the synthesis of quinazoline derivatives, which serve as building blocks for various drugs. Quinazolines are part of about 150 naturally occurring alkaloids and have been used to create drugs with a wide range of biological activities, including those for treating benign prostatic hyperplasia and post-traumatic stress disorder . The synthesis of new quinazoline-based compounds continues to be an area of active research for developing anticancer drugs .

Environmental Science: Biofilm Inhibition

Quinazolinone derivatives have been studied for their ability to inhibit biofilm formation, which is crucial in environmental science for controlling microbial growth on surfaces and in water systems. Compounds that can prevent biofilm formation have applications in water treatment facilities and in preventing the spread of bacteria in public spaces .

Biochemistry: Enzyme Inhibition

In biochemistry, quinazolinone derivatives have been explored for their enzyme inhibitory activity. For example, certain derivatives have exhibited α-glucosidase inhibitory activity, which is significant for the development of treatments for diseases like diabetes .

Pharmacology: Drug Resistance and Therapeutic Agents

The pharmacological diversification of quinazoline/quinazolinone derivatives includes their use in combating drug resistance, a major challenge in modern medicine. These compounds have been synthesized and tested for anti-malarial activity, showcasing their potential as therapeutic agents against resistant strains of diseases .

Mechanism of Action

Target of Action

Quinazoline derivatives have been known to exhibit a wide range of pharmacological effects, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . They have been used in the development of drug candidates for various diseases .

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit cell migration and colony formation, induce cellular apoptosis, and cause cell cycle arrest at the S phase in certain cancer cell lines .

Biochemical Pathways

Quinazoline derivatives have been found to impact a variety of biochemical pathways related to their pharmacological effects .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Some quinazoline derivatives have been found to exhibit considerable antiproliferative activity against various cancer cell lines .

Action Environment

It is known that environmental factors can significantly impact the action and efficacy of a drug .

properties

IUPAC Name |

2-chloro-N-propan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7(2)13-10-8-5-3-4-6-9(8)14-11(12)15-10/h3-7H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPNVVORFHMPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC2=CC=CC=C21)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-isopropylquinazolin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

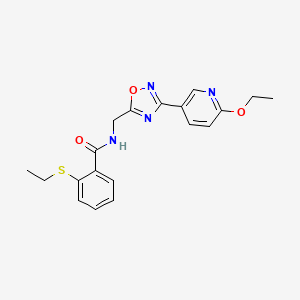

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

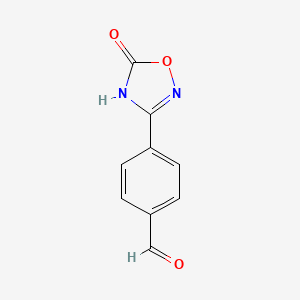

![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)

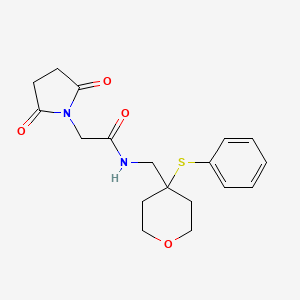

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)

![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)